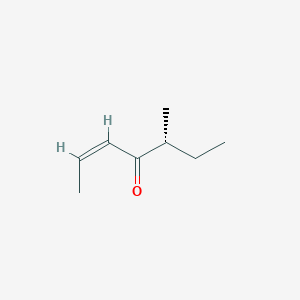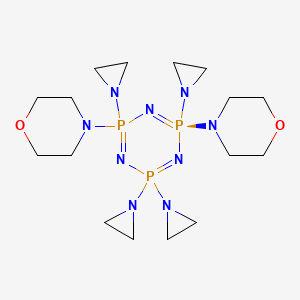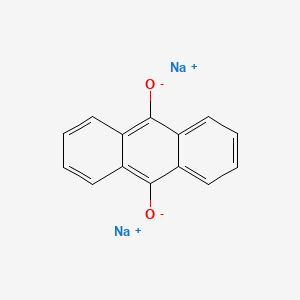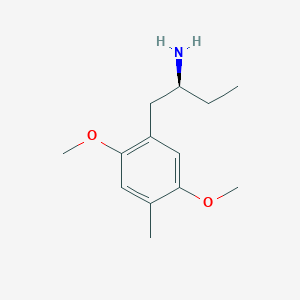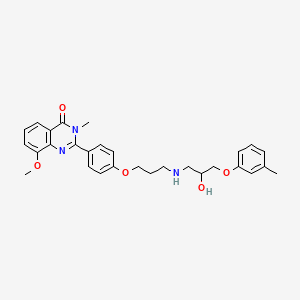
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization Common synthetic routes may involve the use of starting materials such as anthranilic acid derivatives, which undergo cyclization reactions to form the quinazolinone core
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinazolinone core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction reactions may produce reduced forms of the original compound with altered functional groups.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
4(3H)-Quinazolinone derivatives: Other quinazolinone derivatives with different substituents may exhibit similar biological activities but with varying degrees of potency and selectivity.
Benzimidazole derivatives: These compounds share structural similarities with quinazolinones and may also exhibit similar biological activities.
Indole derivatives: Indole-based compounds are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4(3H)-Quinazolinone, 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl)-8-methoxy-3-methyl- is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of the 2-(4-(3-((2-hydroxy-3-(3-methylphenoxy)propyl)amino)propoxy)phenyl) and 8-methoxy-3-methyl groups may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Propiedades
Número CAS |
83722-32-1 |
|---|---|
Fórmula molecular |
C29H33N3O5 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
2-[4-[3-[[2-hydroxy-3-(3-methylphenoxy)propyl]amino]propoxy]phenyl]-8-methoxy-3-methylquinazolin-4-one |
InChI |
InChI=1S/C29H33N3O5/c1-20-7-4-8-24(17-20)37-19-22(33)18-30-15-6-16-36-23-13-11-21(12-14-23)28-31-27-25(29(34)32(28)2)9-5-10-26(27)35-3/h4-5,7-14,17,22,30,33H,6,15-16,18-19H2,1-3H3 |
Clave InChI |
VNRZBMPXZVTXHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(CNCCCOC2=CC=C(C=C2)C3=NC4=C(C=CC=C4OC)C(=O)N3C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


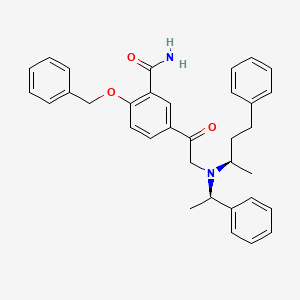

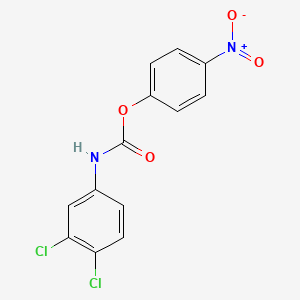
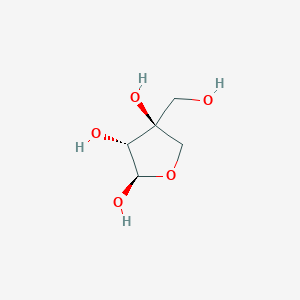
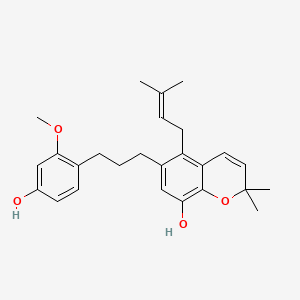
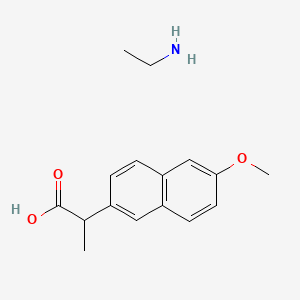
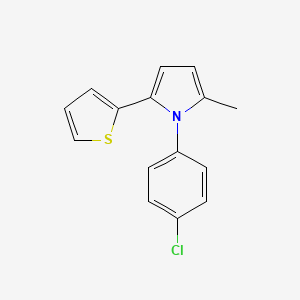
![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)


